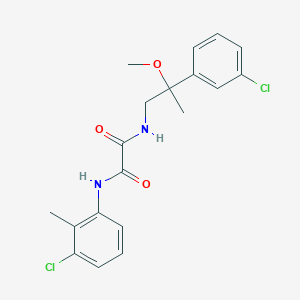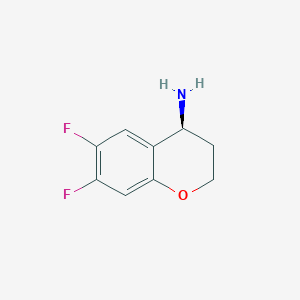![molecular formula C13H17N5O4 B2826074 1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899742-48-4](/img/structure/B2826074.png)
1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains functional groups such as hydroxyethyl, morpholino, and pyrazolopyrimidinone . These groups are commonly found in various pharmaceuticals and synthetic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, morpholino monomers can be synthesized through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholino group would form a six-membered ring with the nitrogen atom, and the pyrazolopyrimidinone group would form a fused ring system .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the hydroxyethyl group could undergo reactions typical of alcohols, such as esterification or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of polar groups like hydroxyethyl could influence its solubility in water .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
FYL-67, a Novel Oxazolidinone Antibacterial Drug Metabolism Study
FYL-67, a linezolid analogue, showed excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study focused on identifying its phase I metabolites, revealing two metabolites, M1 and M2, formed through amide hydrolysis and further oxidation. The findings are vital for developing analytical methods for FYL-67 and its metabolites in biological samples, aiding in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).Nitrogen-Carbon-Linked Oxazolidinones with Gram-Negative Activity
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including pyrazole derivatives, exhibited antibacterial activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Substituent effects on the azole moieties significantly influenced their antibacterial efficacy (Genin et al., 2000).
Antitumor Activity
Antitumor Properties of Pyrazole Derivatives
A study involving the synthesis and characterization of pyrazole derivatives, including pyrimidin-2-amine and benzoic acid derivatives, showed promising results against breast cancer. The armed pyrazoles exhibited biological activity, suggesting their potential in cancer treatment (Titi et al., 2020).Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. One compound, in particular, displayed potent inhibitory activity with a notable IC50 value, indicating its potential in cancer therapy (Abdellatif et al., 2014).
Neurological Disorder Treatment
- Pyrazoloquinazolines as Potential Neurological Disorder Agents
The synthesis of Pyrazolo[1,5-c]quinazolines under mild conditions revealed their potential as agents against neurological disorders. The study involved the condensation of thiochroman-4-one with 5-(2-aminophenyl)-1H-pyrazole and demonstrated the compound's molecular structure and supramolecular assembly (Quiroga et al., 2015).
Parkinson's Disease Treatment
- Optimization of Pyrimidines for Parkinson's Disease
A study focused on optimizing 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for treating Parkinson's disease. One compound demonstrated improved solubility and was orally efficacious in a rat model, highlighting its potential in Parkinson's treatment (Zhang et al., 2008).
Antimicrobial Activity
- Pyrimidine Pyrazole Heterocycles and Antimicrobial Activity
A novel series of pyrimidine pyrazole derivatives showed promising antimicrobial activity against bacteria and fungi, indicating their potential as antimicrobial agents. Some compounds displayed significant activity against S. aureus and B. cereus (Kumar et al., 2014).
mTOR Inhibition for Cancer Therapy
- Discovery of Selective mTOR Inhibitors for Cancer Therapy
Research led to the discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial factor in cell growth and cancer. These inhibitors showed promise for cancer therapy due to their selective inhibition of mTOR over PI3K and other kinases (Nowak et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c19-4-1-18-12-10(7-15-18)13(21)17(9-14-12)8-11(20)16-2-5-22-6-3-16/h7,9,19H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZAQSXULHRACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
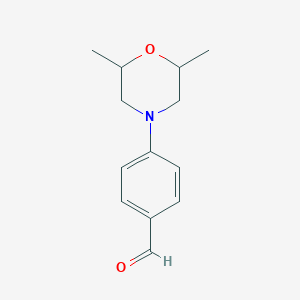
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)
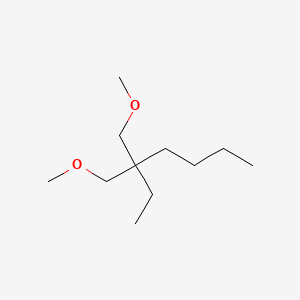
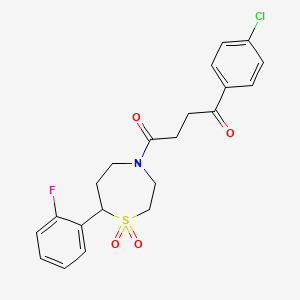
![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)
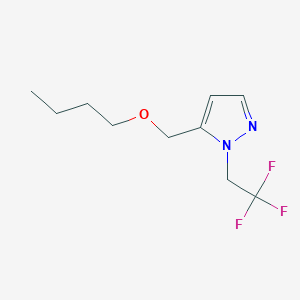
![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
